Cas no 2229546-85-2 (4-bromofuran-2-sulfonamide)

4-bromofuran-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-bromofuran-2-sulfonamide
- 2229546-85-2
- EN300-1991337
-
- インチ: 1S/C4H4BrNO3S/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)
- InChIKey: HZQXLZDVUWTYMW-UHFFFAOYSA-N
- ほほえんだ: BrC1=COC(=C1)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 224.90953g/mol
- どういたいしつりょう: 224.90953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-bromofuran-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991337-5.0g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1991337-10.0g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1991337-0.1g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1991337-1g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 1g |
$1485.0 | 2023-09-16 | ||
Enamine | EN300-1991337-0.25g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1991337-2.5g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1991337-1.0g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1991337-0.05g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1991337-0.5g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1991337-10g |
4-bromofuran-2-sulfonamide |
2229546-85-2 | 10g |
$6390.0 | 2023-09-16 |
4-bromofuran-2-sulfonamide 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
4. Back matter
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-bromofuran-2-sulfonamideに関する追加情報
Introduction to 4-bromofuran-2-sulfonamide (CAS No: 2229546-85-2)
4-bromofuran-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 2229546-85-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural combination of a furan ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 2-position endows it with unique chemical and pharmacological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further medicinal applications.
The furan core is a heterocyclic aromatic structure that is prevalent in many natural products and bioactive molecules. Its incorporation into sulfonamide derivatives often enhances binding affinity to biological targets, including enzymes and receptors. The presence of the bromine atom at the 4-position of the furan ring introduces electrophilic reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This feature is particularly useful in constructing more complex molecular architectures, which can be essential for optimizing drug-like properties.
The sulfonamide moiety, characterized by the -SO₂NH₂ group, is a critical pharmacophore in medicinal chemistry. Sulfonamides are known for their ability to modulate enzyme activity, interact with protein surfaces, and exhibit antimicrobial, anti-inflammatory, and anticancer effects. The specific positioning of the sulfonamide group at the 2-position of the furan ring in 4-bromofuran-2-sulfonamide creates a distinct electronic environment that can influence both its reactivity and biological activity. This precise arrangement may contribute to enhanced selectivity and potency when interacting with biological targets.
In recent years, there has been growing interest in exploring novel sulfonamide derivatives as therapeutic agents. The structural motif of 4-bromofuran-2-sulfonamide has been investigated in several research studies due to its potential as a scaffold for drug discovery. For instance, modifications of this compound have been explored to develop inhibitors targeting various metabolic pathways implicated in diseases such as diabetes and cancer. The bromine substituent at the 4-position serves as a versatile handle for introducing additional functional groups or linking to other pharmacophores, facilitating the design of hybrid molecules with enhanced pharmacological profiles.
One notable application of 4-bromofuran-2-sulfonamide (CAS No: 2229546-85-2) is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the electrophilic nature of the bromine atom and the nucleophilic capability of the sulfonamide nitrogen, researchers have been able to develop highly specific inhibitors targeting aberrant kinase activity. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory effects on certain kinases while maintaining good selectivity over related enzymes.
Another area where 4-bromofuran-2-sulfonamide has shown promise is in the development of antimicrobial agents. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The unique structural features of this compound have been exploited to design molecules capable of disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. Some research indicates that certain derivatives exhibit potent activity against Gram-positive bacteria, offering hope for addressing emerging resistant strains.
The synthesis of 4-bromofuran-2-sulfonamide (CAS No: 2229546-85-2) typically involves multi-step organic transformations starting from commercially available furan derivatives. Key steps include halogenation at the 4-position followed by sulfonation at the 2-position. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality material for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups or modifying existing ones, expanding the chemical space available for drug discovery.
The pharmacokinetic properties of 4-bromofuran-2-sulfonamide are also subjects of interest in drug development research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its potential as a therapeutic agent. Initial studies suggest that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, although further optimization may be required to enhance its pharmacokinetic profile. Investigating its interaction with cytochrome P450 enzymes has provided insights into potential metabolic pathways and possible drug-drug interactions.
Future directions in research involving 4-bromofuran-2-sulfonamide (CAS No: 2229546-85-2) include exploring its role in modulating immune responses and inflammation. Sulfonamides have been recognized for their immunomodulatory effects, and derivatives like this one may offer novel approaches to treating autoimmune diseases or chronic inflammatory conditions. Additionally, computational modeling and virtual screening techniques are being employed to identify new analogs with improved binding affinity and reduced toxicity.
In conclusion,4-bromofuran-2-sulfonamide represents a promising scaffold for developing novel pharmaceutical agents with diverse biological activities. Its unique structural features—comprising a furan ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 2-position—make it an attractive candidate for further medicinal chemistry exploration. Ongoing research continues to uncover new applications for this compound across various therapeutic areas, underscoring its significance in modern drug discovery efforts.
2229546-85-2 (4-bromofuran-2-sulfonamide) 関連製品
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)